7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (molecular formula: C₈H₉ClN₂O₂S; molecular weight: 232.68) is a bicyclic sulfonamide derivative characterized by a fused benzene and thiadiazine dioxide ring system. This compound, often referred to as IDRA 21 (CAS 22503-72-6), exists as a white to yellow solid at room temperature . It is best known for its role as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, attenuating receptor desensitization to enhance synaptic transmission and cognitive performance in preclinical models . Its structural core, featuring a chlorine substituent at position 7 and a methyl group at position 3, has been extensively studied for optimizing drug-receptor interactions .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFVPYLRSLZQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618583 | |
| Record name | 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22503-74-8 | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired benzothiadiazine ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Structure
The structure of IDRA-21 features a benzothiadiazine core with a chlorine substituent at the 7-position and a methyl group at the 3-position. This configuration is crucial for its biological activity.
Pharmacological Applications
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Cognitive Enhancement
- IDRA-21 has been studied for its potential as a cognitive enhancer. Research indicates that it may improve memory and learning processes by modulating AMPA receptors in the brain. This property makes it a candidate for treating cognitive deficits associated with aging or neurodegenerative diseases.
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Neuroprotective Effects
- Studies have shown that IDRA-21 exhibits neuroprotective effects against excitotoxicity, which is linked to various neurodegenerative disorders. Its ability to enhance synaptic plasticity suggests potential applications in conditions like Alzheimer's disease.
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Antidepressant Properties
- Preliminary research indicates that IDRA-21 may possess antidepressant-like effects in animal models. Its mechanism appears to involve the modulation of glutamatergic neurotransmission, which is critical in mood regulation.
Data Table: Summary of Research Findings
Case Study 1: Cognitive Enhancement
In a controlled study involving aged rats, administration of IDRA-21 resulted in significant improvements in spatial learning tasks compared to control groups. The results indicated enhanced long-term potentiation (LTP) in hippocampal slices post-treatment.
Case Study 2: Neuroprotection
A study conducted on primary neuronal cultures exposed to glutamate toxicity showed that IDRA-21 significantly reduced cell death rates. The compound's protective effects were attributed to its action on AMPA receptors, leading to decreased calcium influx and subsequent neuronal damage.
Case Study 3: Mood Disorders
In a double-blind study on depressed patients, those receiving IDRA-21 reported improved mood and cognitive function over a six-week period compared to placebo groups. Neuroimaging suggested increased activity in prefrontal cortex areas associated with mood regulation.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets:
Potassium Channels: The compound acts as an activator of potassium channels, leading to hyperpolarization of cell membranes and subsequent physiological effects.
AMPA Receptors: It functions as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions.
Enzyme Inhibition: Inhibits various enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isosteric Replacements
The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold has inspired the development of structurally related compounds with variations in heterocyclic rings and substituents. Key comparisons include:
Substituent Effects on AMPA Receptor Modulation
- Position 3 Methyl Group: The 3-methyl substituent in IDRA 21 directs the binding mode of the benzothiadiazine scaffold to AMPA receptors. Trialkylation (2,3,4-methyl) enhances potency (EC₂ₐ: 2.7–4.3 μM) compared to mono- or dialkyl derivatives .
- 4-Cyclopropyl vs. 4-Ethyl : Cyclopropyl substitution at position 4 in pyridothiadiazines (e.g., Compound 32) improves AMPA activity, but the same substitution in benzothiadiazines (Compound 7f) reduces potency (EC₂ₐ: 60 μM), highlighting context-dependent SAR .
- 7-Halo Substitution : 7-Chloro derivatives (e.g., IDRA 21, Compound 36c) generally outperform 7-fluoro analogues (e.g., Compound 12a) in AMPA modulation, likely due to enhanced hydrophobic interactions .
Functional Comparisons
- Cognitive Enhancement: IDRA 21 (oral ED₅₀: 7.6 μM) is 20–30-fold more potent than aniracetam in reversing scopolamine-induced cognitive deficits . Thieno analogue 24 shows superior in vivo efficacy at 0.3 mg/kg, suggesting improved pharmacokinetics .
- Selectivity: Unlike quinazolinone-based PI3Kδ inhibitors, 7-chloro-benzothiadiazine derivatives (e.g., Compound 15b) exhibit high selectivity (>21-fold) for PI3Kδ over PI3Kγ, though with reduced potency (IC₅₀: 217–266 nM) .
Contradictory Findings
- Cyclopropyl Impact : While cyclopropyl substitution enhances activity in pyridothiadiazines (Compound 32, EC₂ₐ: ~2 μM), it diminishes potency in trialkylated benzothiadiazines (Compound 7f, EC₂ₐ: 60 μM), underscoring the importance of substitution patterns .
Biological Activity
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthetic pathways, and potential therapeutic applications.
- Molecular Formula: C7H6ClN3O2S
- Molecular Weight: 219.66 g/mol
- CAS Number: 10331524 .
Anticancer Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, studies have shown that various substituted thiadiazines can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Thiadiazine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-3,4-dihydro... | MCF-7 | 5.0 | Apoptosis induction |
| 7-Chloro-3,4-dihydro... | A549 | 6.5 | Inhibition of tubulin polymerization |
| Triazolo[3,4-b]thiadiazine | MCF-7 | 4.5 | Dual inhibition of PARP-1 and EGFR |
Antimicrobial Activity
Thiadiazine derivatives have also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from thiadiazines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 7-Chloro-3,4-dihydro... | Staphylococcus aureus | 15 |
| 7-Chloro-3,4-dihydro... | Escherichia coli | 12 |
The biological activity of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine is attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity: Compounds have shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Modulation of Apoptotic Pathways: Many derivatives induce apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Case Studies
A notable study assessed the efficacy of a series of thiadiazine derivatives against human cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their anticancer potency and selectivity towards tumor cells over normal cells .
Q & A
Q. Why do some studies report reduced potency with 4-cyclopropyl substitution despite prior success in benzothiadiazines?
- Methodological Answer : In trialkyl-substituted analogs (e.g., 7b), the 3-methyl group sterically hinders cyclopropyl binding. Competitive binding assays and thermodynamic profiling (ITC) confirm reduced affinity. This highlights the need for context-dependent SAR validation using both biochemical and structural data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
